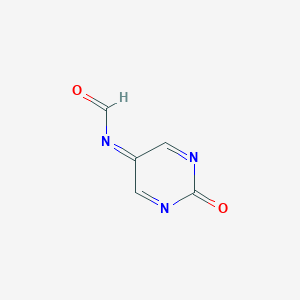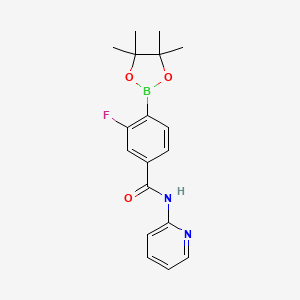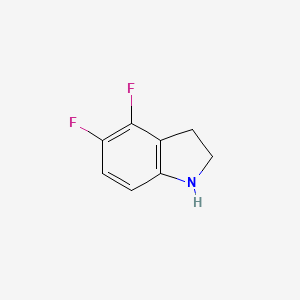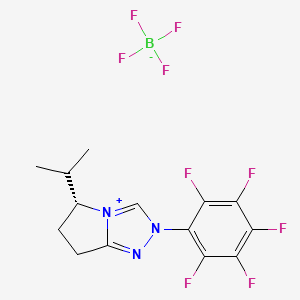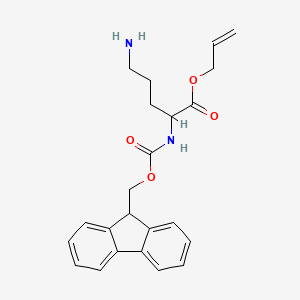
allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and reactivity. The Fmoc group is a common protecting group for amines in organic synthesis, particularly in the synthesis of peptides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate typically involves the protection of the amino group of lysine with the Fmoc group. This is followed by the esterification of the carboxyl group with allyl alcohol. The reaction conditions often involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps but may use more efficient and cost-effective reagents and catalysts to optimize yield and purity.
化学反応の分析
Types of Reactions
Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amine.
Substitution: The allyl ester can be substituted with other nucleophiles to form different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the allyl group.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Free amines.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate has several applications in scientific research:
Chemistry: Used in peptide synthesis as a building block.
Biology: Utilized in the study of protein interactions and functions.
Industry: Employed in the synthesis of complex organic molecules for various industrial applications.
作用機序
The mechanism of action of allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amine during the synthesis process, preventing unwanted reactions. Once the desired peptide is synthesized, the Fmoc group can be removed under basic conditions, revealing the free amine for further reactions or applications .
類似化合物との比較
Similar Compounds
- Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate
- (2S,3R)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate
Uniqueness
Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate is unique due to its specific structure, which includes an allyl ester and an Fmoc-protected amino group. This combination makes it particularly useful in peptide synthesis, offering stability and reactivity that are advantageous in various chemical reactions .
特性
分子式 |
C23H26N2O4 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
prop-2-enyl 5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C23H26N2O4/c1-2-14-28-22(26)21(12-7-13-24)25-23(27)29-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15,24H2,(H,25,27) |
InChIキー |
CBZOOUVGKPDRHF-UHFFFAOYSA-N |
正規SMILES |
C=CCOC(=O)C(CCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid](/img/structure/B12276482.png)
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12276496.png)
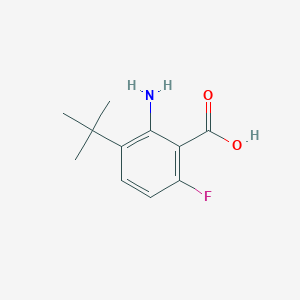
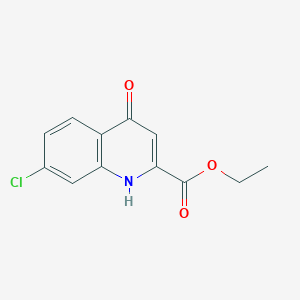
![5-methoxy-2-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12276515.png)
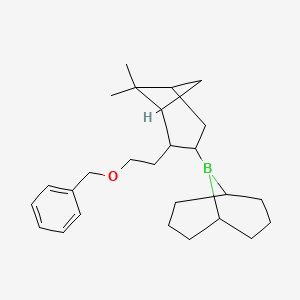
![1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12276523.png)
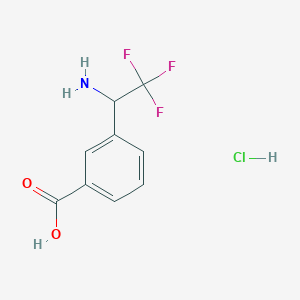
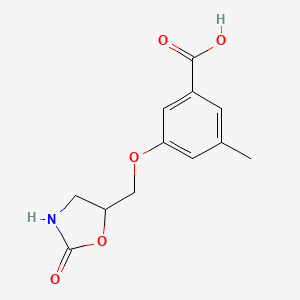
![5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid](/img/structure/B12276529.png)
